2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid
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Overview
Description
The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid” is a solid substance . It has a molecular weight of 341.36 . The compound is stored in a dry environment at a temperature between 2-8°C .
Physical and Chemical Properties Analysis
This compound has a boiling point of 602.6°C at 760 mmHg . It’s a solid substance stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Enzyme-Activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including compounds similar to the specified chemical structure, have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants enable the creation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. The interactions between these surfactants and CNTs have been modeled using quantum mechanical computations, highlighting the potential of enzyme-activated CNT surfactants in various scientific applications (Cousins et al., 2009).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues
The compound's structure is related to N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids. These derivatives have been used in solid-phase synthesis to efficiently produce oligomers varying in length, demonstrating its utility in synthesizing complex biochemical structures and its potential applications in developing novel therapeutics or biological research tools (Gregar & Gervay-Hague, 2004).
Solid Phase Peptide Synthesis
The 9-Fluorenylmethoxycarbonyl (Fmoc) group, closely related to the core structure of the specified chemical, is a key component in the solid phase synthesis of peptides. This methodology has been significantly enhanced over the years, enabling the synthesis of biologically active peptides and small proteins under a variety of conditions. The versatility of Fmoc solid phase peptide synthesis represents a unique opportunity for advancements in bioorganic chemistry, suggesting applications of the compound in peptide synthesis and modification (Fields & Noble, 2009).
Novel Fluorophores and Labeling Reagents
Compounds structurally related to the specified chemical have been explored as novel fluorophores for biomedical analysis. These fluorophores exhibit strong fluorescence with a large Stokes' shift in aqueous media, making them valuable for sensitive detection in various scientific and medical research contexts. Their stability against light and heat further underscores their utility as fluorescent labeling reagents, offering new avenues for the detection and analysis of biological molecules (Hirano et al., 2004).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(3,3,3-trifluoropropyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c21-20(22,23)9-10-24(11-18(25)26)19(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYBKKSQSCMAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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